1H-Tetrazole
Overview
Description
Tetrazole is a synthetic organic heterocyclic compound characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. The parent compound has the formula CH₂N₄, and it exists in three isomeric forms: 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole. Tetrazoles are known for their aromaticity, with 1H- and 2H-tetrazole being aromatic, while 5H-tetrazole is non-aromatic . Tetrazoles have significant applications in pharmaceuticals, agriculture, and material science due to their unique structural and electronic properties .
Preparation Methods
Tetrazoles can be synthesized through various methods, including:
Reaction of Anhydrous Hydrazoic Acid and Hydrogen Cyanide: This method was used to prepare 1H-tetrazole for the first time.
Treatment of Organic Nitriles with Sodium Azide: This reaction, often catalyzed by iodine or silica-supported sodium bisulfate, is advantageous for synthesizing 5-substituted 1H-tetrazoles.
Deamination of 5-Aminotetrazole: This method involves the deamination of commercially available 5-aminotetrazole.
[3+2] Cycloaddition Reaction: This reaction between aryl diazonium and trimethylsilyldiazomethane is used to synthesize 2-aryl-2H-tetrazoles.
Industrial production methods often involve the use of environmentally benign catalysts and solvents to achieve high yields and purity .
3. Chemical Re
Properties
IUPAC Name |
2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUGUADJHNHALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N4 | |
Record name | 1H-TETRAZOLE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075280 | |
Record name | 1H-Tetrazole | |
Source | EPA DSSTox | |
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Molecular Weight |
70.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments. | |
Record name | 1H-TETRAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/26000 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
288-94-8, 100043-29-6 | |
Record name | 1H-TETRAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/26000 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1H-Tetrazole | |
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Record name | 1H-Tetrazole | |
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Record name | 2H-Tetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100043296 | |
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Record name | 1H-Tetrazole | |
Source | DTP/NCI | |
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Record name | 1H-Tetrazole | |
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Record name | 1H-tetrazole | |
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Record name | 1,2,3,4-TETRAZOLE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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